molecular formula C7H15NO B13055933 (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine

Cat. No.: B13055933
M. Wt: 129.20 g/mol
InChI Key: ZAZPZBYFJCQFDP-PKPIPKONSA-N
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Description

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine is an organic compound that features a tetrahydropyran ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine typically involves the following steps:

    Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

    Attachment of Ethanamine Group: The ethanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    (1S)-1-(Tetrahydro-2H-thiopyran-2-YL)ethan-1-amine: A sulfur analog with different reactivity and properties.

Uniqueness

(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S)-1-(oxan-2-yl)ethanamine

InChI

InChI=1S/C7H15NO/c1-6(8)7-4-2-3-5-9-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1

InChI Key

ZAZPZBYFJCQFDP-PKPIPKONSA-N

Isomeric SMILES

C[C@@H](C1CCCCO1)N

Canonical SMILES

CC(C1CCCCO1)N

Origin of Product

United States

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